![molecular formula C11H16Cl2N2O B13478211 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)
1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride is a synthetic compound with a unique spirocyclic structure. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. The compound’s molecular formula is C11H14N2O.2ClH, and it has a molecular weight of 263.17 g/mol .
Vorbereitungsmethoden
The synthesis of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 3-chloropyridine with 2-methyl-3-buten-2-ol to form the desired pyridine product.
Reduction Reaction: The pyridine product is then reduced using sodium borohydride to yield the piperidine product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of different solvents and catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of piperazine, quinoline, and pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of various pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The exact mechanism of action of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride can be compared with other spirocyclic compounds, such as:
7-fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]: This compound has a similar spirocyclic structure but includes a fluorine atom, which may alter its chemical properties and reactivity.
1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride: This compound is closely related but differs in its chloride content and molecular weight.
The uniqueness of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride lies in its specific spirocyclic structure and its utility as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C11H16Cl2N2O |
|---|---|
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
spiro[1H-furo[3,4-c]pyridine-3,3'-piperidine];dihydrochloride |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-3-11(8-13-4-1)10-6-12-5-2-9(10)7-14-11;;/h2,5-6,13H,1,3-4,7-8H2;2*1H |
InChI-Schlüssel |
AMBUHBUZDSZZOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)C3=C(CO2)C=CN=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)
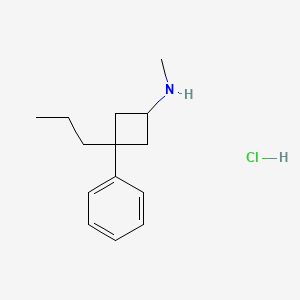
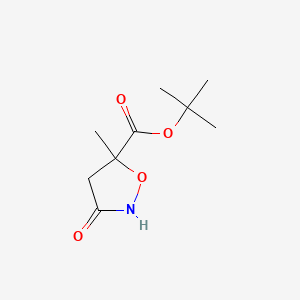
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
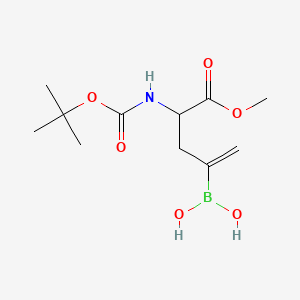

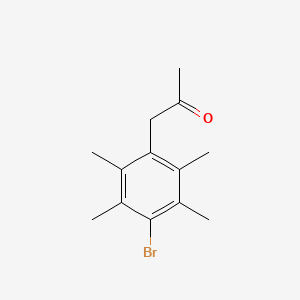
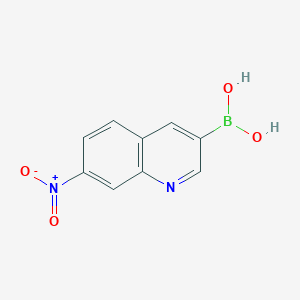
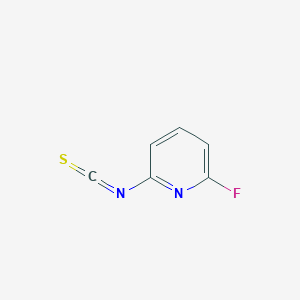



![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)

